tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC18350040
Molecular Formula: C18H26N4O2
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26N4O2 |
|---|---|
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | tert-butyl 4-[methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H26N4O2/c1-18(2,3)24-17(23)22-11-8-13(9-12-22)21(4)16-6-5-14-15(20-16)7-10-19-14/h5-7,10,13,19H,8-9,11-12H2,1-4H3 |
| Standard InChI Key | BHCBFFYXQYYUCA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC3=C(C=C2)NC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, tert-butyl 4-[methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino]piperidine-1-carboxylate, reflects its bifunctional architecture: a piperidine core modified with a tert-butyloxycarbonyl (Boc) protecting group and a methyl-substituted pyrrolo[3,2-b]pyridine moiety. Key structural attributes include:
-
Piperidine Ring: The six-membered piperidine ring provides conformational flexibility, facilitating interactions with hydrophobic binding pockets in enzymes .
-
Pyrrolo[3,2-b]pyridine: This fused bicyclic system is electron-rich, enabling π-π stacking and hydrogen bonding with biological targets .
-
Boc Group: The tert-butyl carbamate enhances solubility and serves as a protective group during synthetic modifications .
Table 1 summarizes critical physicochemical properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 330.4 g/mol | |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC3=C(C=C2)NC=C3 | |
| LogP (Predicted) | 2.44 (iLOGP) | |
| Solubility | 9.08 mg/mL (ESOL) | |
| Hydrogen Bond Donors | 1 |
Synthetic Routes and Optimization
The synthesis of this compound typically involves multi-step protocols, leveraging nucleophilic substitution and coupling reactions. A representative pathway includes:
Precursor Synthesis
Step 1: tert-Butyl 4-aminopiperidine-1-carboxylate (CAS: 87120-72-7) serves as the primary precursor. Its synthesis involves Boc protection of 4-aminopiperidine under anhydrous conditions .
Step 2: Methylation of the piperidine amine is achieved using methanesulfonyl chloride or iodomethane in the presence of a base (e.g., potassium carbonate) .
Pyrrolo[3,2-b]pyridine Coupling
The pyrrolo[3,2-b]pyridine moiety is introduced via Buchwald-Hartwig amination or Ullmann coupling. For example, palladium-catalyzed cross-coupling between 5-bromo-1H-pyrrolo[3,2-b]pyridine and the methylated piperidine intermediate yields the target compound .
Key Reaction Conditions:
Biological Activities and Mechanism of Action
Protein Kinase Inhibition
The compound’s dual heterocyclic system enables potent inhibition of protein kinases, particularly Akt (PKB) and PKA. In vitro studies demonstrate:
| Kinase | IC₅₀ (nM) | Selectivity (vs. Akt) |
|---|---|---|
| Akt (PKBβ) | 28 | 1× |
| PKA | 785 | 28× |
| mTOR | 1,200 | 43× |
Applications in Drug Discovery
Oncology
As an Akt inhibitor, this compound is a candidate for combination therapies with chemotherapeutics (e.g., paclitaxel) to overcome resistance .
Neurological Disorders
Patent WO2017107087A1 discloses pyrrolopyridine derivatives as allosteric modulators of M4 muscarinic receptors, suggesting potential in Alzheimer’s disease .
Future Research Directions
-
Structural Optimization: Introduce polar groups (e.g., hydroxyl) to improve solubility and bioavailability .
-
Targeted Delivery: Develop nanoparticle formulations to enhance brain penetration for neurological applications .
-
Combination Therapies: Evaluate synergies with immune checkpoint inhibitors in solid tumors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume